

Physical and chemical properties of 4-(Phenylazo)-1-naphthol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Phenylazo)-1-naphthol

Cat. No.: B1615267

[Get Quote](#)

An In-depth Technical Guide to 4-(Phenylazo)-1-naphthol

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of **4-(Phenylazo)-1-naphthol**, a versatile azo dye. The document is intended for researchers, scientists, and professionals in drug development and materials science. It includes detailed experimental protocols, tabulated quantitative data, and workflow visualizations to facilitate a deeper understanding of this compound.

Introduction

4-(Phenylazo)-1-naphthol, with the chemical formula $C_{16}H_{12}N_2O$, is an organic compound belonging to the azo dye class.^[1] Characterized by the presence of an azo group (-N=N-) connecting a phenyl and a naphthol group, it presents as an orange-yellow to dark red-light brown crystalline powder.^{[1][2][3][4]} Its primary applications are as a dye for materials like textiles, leather, paper, oils, and paraffin, and as an indicator in chemical analysis.^{[1][2][3][4]} It is also used as an analytical reagent for detecting certain cations.^[1]

Physical Properties

The physical characteristics of **4-(Phenylazo)-1-naphthol** are fundamental to its application and handling. The compound is a solid at room temperature and is poorly soluble in water but shows good solubility in various organic solvents.^{[1][2][3][4]}

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₂ N ₂ O	[5][6]
Molecular Weight	248.28 g/mol	[2][3][5][7]
Appearance	Orange-yellow crystalline powder; Dark red-light brown	[1][2][3][4]
Boiling Point	391.35°C (Rough Estimate)	[1][2][3][4]
Density	1.1077 g/cm ³ (Rough Estimate)	[1][2][3][4]
Melting Point	~165°C (From one synthesis study)	[8]
Refractive Index	1.5800 (Estimate)	[1][2][3][4]

Solubility Profile:

- Insoluble: Water[2][3][4]
- Slightly Soluble: Benzene[2][3][4]
- Soluble: Ethanol, Chloroform, Acetone, Ethyl Acetate[1][2][3][4]

Chemical Properties and Spectral Data

The chemical nature of **4-(Phenylazo)-1-naphthol** is defined by its azo and naphthol functional groups. It is stable under acidic and neutral conditions but is prone to decomposition under alkaline conditions.[1]

Spectral Analysis

Spectral data is crucial for the identification and characterization of the compound.

Spectral Data Type	Key Peaks / Wavelengths (λ_{max})	Description
FTIR	3550-3215 cm^{-1} (Broad)	H-bonded hydroxyl (-OH) group[8][9]
2950-2900 cm^{-1}	sp^2 hybridized methine (-CH) groups[9]	
1680-1620 cm^{-1}	Benzene ring vibrations[10]	
1510-1500 cm^{-1} (Sharp)	Azo group (-N=N-) stretching[10]	
1450–1400 cm^{-1}	Bending frequency of –NH- group	
~1016 cm^{-1}	(C-O-C) stretching vibrations[10]	
UV-Visible	See spectrum from NIST	The NIST Chemistry WebBook provides a reference UV-Vis spectrum.[5]

Experimental Protocols

Synthesis of 4-(Phenylazo)-1-naphthol via Azo Coupling

The most common method for preparing **4-(Phenylazo)-1-naphthol** is through an azo coupling reaction. This involves the diazotization of aniline followed by coupling with 1-naphthol (α -naphthol).[2][3][4][9]

Materials:

- Aniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- 1-Naphthol (α -naphthol)

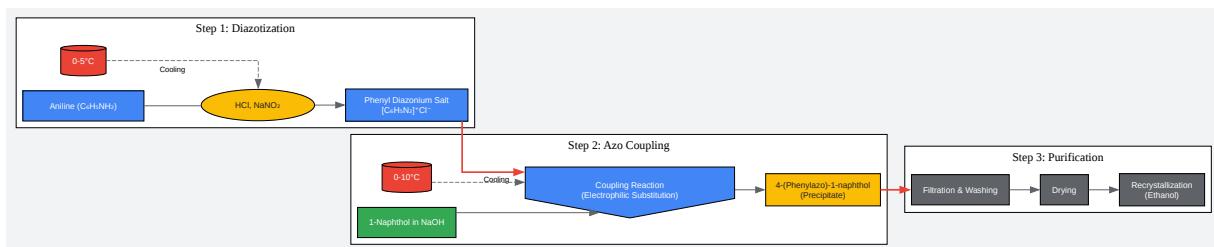
- Sodium Hydroxide (NaOH)
- Ice
- Distilled Water

Procedure:

- **Diazotization of Aniline:**
 - Prepare a solution of aniline hydrochloride by dissolving aniline in concentrated HCl and water.
 - Cool this solution to 0-5°C in an ice bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise to the aniline hydrochloride solution.
 - Maintain the temperature between 0-5°C throughout the addition to prevent the decomposition of the resulting diazonium salt. The formation of phenyl diazonium salt is indicated.
- **Preparation of Naphtholate Solution:**
 - Dissolve 1-naphthol in an aqueous solution of sodium hydroxide (e.g., 10% NaOH) to form the sodium naphtholate salt.
 - Cool this solution in an ice bath.
- **Azo Coupling Reaction:**
 - Slowly add the cold phenyl diazonium salt solution to the cold sodium naphtholate solution with continuous stirring.
 - The coupling reaction occurs, leading to the formation of a colored precipitate, which is **4-(Phenylazo)-1-naphthol**.^[9] This is an electrophilic substitution reaction where the diazonium cation attacks the activated naphtholate ion.^[9]

- Continue stirring the mixture in the ice bath for 10-30 minutes to ensure the completion of the reaction.
- Isolation and Purification:
 - Filter the resulting precipitate using a Buchner funnel.
 - Wash the solid product with cold water to remove any unreacted salts.
 - Dry the product, for instance, by air-drying in the shade.[9]
 - Recrystallize the crude product from a suitable solvent like ethanol to obtain purified crystals of **4-(Phenylazo)-1-naphthol**.

Analytical Characterization


Fourier-Transform Infrared (FTIR) Spectroscopy:

- Objective: To identify the functional groups present in the synthesized molecule.
- Method: Prepare a sample by mixing a small amount of the dry **4-(Phenylazo)-1-naphthol** with potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet. Analyze the pellet using an FTIR spectrometer to obtain the infrared spectrum.[10]

UV-Visible Spectroscopy:

- Objective: To determine the wavelength of maximum absorbance (λ_{max}) and confirm the electronic transitions within the molecule.
- Method: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol). Record the UV-Visible spectrum using a spectrophotometer over a specific wavelength range (e.g., 200-800 nm).[5]

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-(Phenylazo)-1-naphthol**.

Applications

The primary use of **4-(Phenylazo)-1-naphthol** is as a dye and colorant.^{[1][2][3]} It imparts an orange-yellow color and is used for coloring textiles, leather, paper, oils, and waxes.^{[1][2][3]} Additionally, it serves as an analytical reagent for the detection of metal ions such as aluminum, cobalt, and iron.^[1] Some studies have investigated its biological properties, such as its antifungal potential, though one study found it did not possess antifungal activity against *Fusarium oxysporum* f. sp. *lycopersici*.^{[8][10]}

Safety Information

While relatively safe under normal use, **4-(Phenylazo)-1-naphthol** may cause irritation to the skin and eyes.^[1] It is recommended to handle the compound with appropriate personal protective equipment, including gloves and safety goggles.^[1] The substance should be stored in a cool, dry place, away from sources of heat and ignition.^[1] Always consult the relevant safety data sheet (SDS) before use.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 4-(phenylazo)-1-naphthol CAS#: 3651-02-3 [m.chemicalbook.com]
- 3. 4-(phenylazo)-1-naphthol | 3651-02-3 [chemicalbook.com]
- 4. 4-(Phenylazo)-1-naphthol | 3651-02-3 [m.chemicalbook.com]
- 5. 4-(phenylazo)-1-naphthol [webbook.nist.gov]
- 6. 4-(phenylazo)-1-naphthol [webbook.nist.gov]
- 7. 1-Naphthalenol, 4-(phenylazo)- | C16H12N2O | CID 77214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Portable Document Format (PDF) [111.68.103.26]
- To cite this document: BenchChem. [Physical and chemical properties of 4-(Phenylazo)-1-naphthol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1615267#physical-and-chemical-properties-of-4-phenylazo-1-naphthol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com